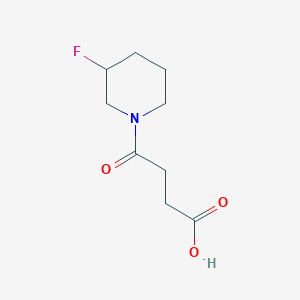
4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid
描述
4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of fluorinated piperidines. This compound features a fluorine atom on the piperidine ring, which can significantly influence its chemical properties and biological activity. It is a versatile molecule used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorinating agent is used to introduce the fluorine atom into the piperidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions: 4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学研究应用
4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid exerts its effects depends on its molecular targets and pathways. The fluorine atom on the piperidine ring can enhance the compound's binding affinity to biological targets, such as enzymes and receptors. This can lead to the modulation of specific biochemical pathways, resulting in desired biological effects.
相似化合物的比较
4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid is similar to other fluorinated piperidines, such as 4-(3-Fluoropiperidin-1-yl)aniline and 4-(3-Fluoropiperidin-1-yl)benzoic acid. its unique structure and properties set it apart from these compounds. The presence of the carboxylic acid group and the specific position of the fluorine atom contribute to its distinct chemical behavior and biological activity.
生物活性
4-(3-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a fluorine atom, which may influence its interaction with biological targets.
- Molecular Formula : C₈H₁₄FNO₃
- Molecular Weight : 189.20 g/mol
- CAS Number : 2006008-67-7
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in therapeutic contexts.
Research indicates that compounds like this compound may act as modulators of neurotransmitter systems, particularly influencing pathways associated with mood and anxiety disorders. The presence of the fluorine atom can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Research Findings
-
Neuropharmacological Studies :
- A study investigated the effects of similar piperidine derivatives on serotonin and dopamine receptors, suggesting potential anxiolytic properties. The structural similarity implies that this compound may exhibit comparable effects.
- Antidepressant Activity :
- Analgesic Properties :
Case Studies
| Study | Findings |
|---|---|
| Neuropharmacological Effects | Similar compounds demonstrated modulation of serotonin receptors, indicating potential for mood regulation. |
| Antidepressant Activity | Compounds structurally related to this compound showed significant reductions in depressive behaviors in mice models. |
| Analgesic Properties | Related derivatives exhibited pain relief effects in various preclinical studies, warranting further exploration of this compound's analgesic potential. |
属性
IUPAC Name |
4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c10-7-2-1-5-11(6-7)8(12)3-4-9(13)14/h7H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAUPJMQOSIMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















